2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy-
CAS No.: 197591-05-2
Cat. No.: VC7956133
Molecular Formula: C12H11ClO4
Molecular Weight: 254.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197591-05-2 |
|---|---|
| Molecular Formula | C12H11ClO4 |
| Molecular Weight | 254.66 g/mol |
| IUPAC Name | 4-(chloromethyl)-6,7-dimethoxychromen-2-one |
| Standard InChI | InChI=1S/C12H11ClO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3 |
| Standard InChI Key | JUINCLWPPKPHNW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=CC(=O)O2)CCl)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=CC(=O)O2)CCl)OC |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
The compound’s molecular formula is C₁₂H₁₁ClO₄, with a molecular weight of 254.666 g/mol . Its IUPAC name, 4-(chloromethyl)-6,7-dimethoxy-2H-chromen-2-one, reflects the substitution pattern on the coumarin scaffold. The chloromethyl group at position 4 introduces a reactive site for further functionalization, while the methoxy groups at positions 6 and 7 enhance lipophilicity and electronic stability .
Key Structural Features:
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Benzopyrone core: A fused benzene and pyrone ring system.
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Chloromethyl group (-CH₂Cl): A versatile electrophilic site for nucleophilic substitution or cross-coupling reactions.
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Methoxy groups (-OCH₃): Electron-donating substituents that influence electronic distribution and intermolecular interactions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-(chloromethyl)-6,7-dimethoxycoumarin typically involves halogenation of a precursor with a hydroxymethyl or bromomethyl group. A representative method, adapted from analogous coumarin syntheses, includes:
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Precursor Preparation:
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6,7-Dimethoxy-4-methylcoumarin (CAS 4281-40-7) is brominated or chlorinated at the methyl group. For example, bromination using N-bromosuccinimide (NBS) yields 4-(bromomethyl)-6,7-dimethoxycoumarin .
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Chlorination may employ thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions .
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Halogen Exchange:
Example Protocol (adapted from ):
A solution of 4-(bromomethyl)-6,7-dimethoxycoumarin (10 mmol) in dry dichloromethane is treated with excess thionyl chloride (5 eq) and catalytic dimethylformamide (DMF). The mixture is refluxed for 6 hours, cooled, and concentrated under vacuum. The residue is purified via silica gel chromatography to yield the chloromethyl derivative (98% purity) .
Reaction Chemistry
The chloromethyl group undergoes diverse transformations:
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Nucleophilic substitution: Reaction with amines, thiols, or alkoxides to form secondary derivatives.
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Cross-coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl functionalization .
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Hydrolysis: Conversion to hydroxymethyl or aldehyde groups under acidic/basic conditions .
Physicochemical Properties
Spectral Data
While experimental spectral data for the compound is limited in public databases, analogous coumarins provide insights:
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¹H NMR (predicted):
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃).
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Stability: Sensitive to light and moisture; storage under inert atmosphere recommended .
Applications in Medicinal Chemistry
Antiangiogenic Activity
Structural analogs, such as 4-senecioyloxymethyl-6,7-dimethoxycoumarin, exhibit potent antiangiogenic effects by inhibiting endothelial cell proliferation and tube formation. The chloromethyl derivative serves as a precursor for synthesizing ester or amide conjugates with enhanced bioactivity .
Key Findings:
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Replacement of the lactone group in coumarins with amides reduces activity, underscoring the importance of the benzopyrone core .
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Conjugation with cinnamoyl groups (e.g., 4-methoxycinnamoyl) improves inhibitory potency by 10-fold in HUVEC assays .
Antiallergic and Anti-inflammatory Effects
In mast cell-mediated allergic models, 4-(chloromethyl)-6,7-dimethoxycoumarin derivatives inhibit β-hexosaminidase release (IC₅₀ = 5.98–9.62 μM) and suppress IgE-induced anaphylaxis in mice .
Mechanism:
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